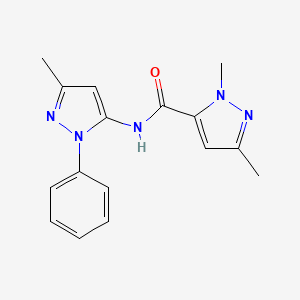

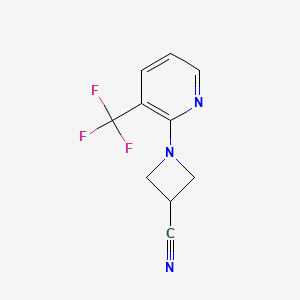

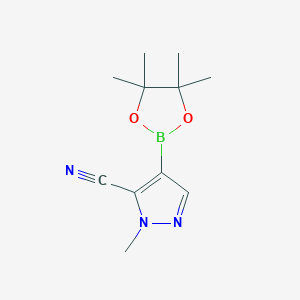

1-(3-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile” is a chemical compound. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Applications De Recherche Scientifique

PET Imaging Ligands

The compound 1-(3-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile, through its derivatives, has been instrumental in the development of new positron emission tomography (PET) imaging ligands. Specifically, a fluoro derivative of azetidine derivative A-85380, named F-A-85380, displayed high affinity for the alpha4beta2 nicotinic acetylcholine receptor subtype, making it a promising candidate for PET imaging of central nicotinic acetylcholine receptors. The synthesis of F-A-85380 involved no-carrier-added nucleophilic aromatic substitution, followed by the removal of a protective group, showing high radiochemical yield and specific radioactivity. Preliminary PET experiments in baboons have shown significant brain uptake, especially in nAChR-rich areas like the thalamus, indicating its potential for brain imaging applications (Doll et al., 1999).

Synthesis of Functionalized Pyrrolidines

The synthesis of 2-(α-hydroxyalkyl)azetidines from β-amino alcohols, and their subsequent rearrangement into 3-(chloro- or methanesulfonyloxy)pyrrolidines, represents another significant application. This process involves the stereospecific rearrangement of 2-(α-chloro- or α-methanesulfonyloxyalkyl)azetidines, with the addition of nucleophiles leading to pyrrolidine derivatives incorporating the nucleophile at C-3. This method provides a synthetic route to functionalized pyrrolidines, showcasing the compound's utility in organic synthesis and drug development (Durrat et al., 2008).

Basicity Scale Development in Acetonitrile

A self-consistent spectrophotometric basicity scale in acetonitrile was developed, featuring various bases, including substituted pyridines. This scale spans almost 12 pKa units, providing valuable insights into the relative basicity of these compounds. Such a scale is crucial for understanding the chemical behavior of substances in acetonitrile, an important solvent in organic chemistry (Kaljurand et al., 2000).

Antimicrobial and Antifungal Agents

Derivatives of benzotriazole, incorporating the core structure of 1-(3-(Trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile, have been synthesized and tested for their antimicrobial and antifungal activities. These compounds show potential as therapeutic agents against various bacterial and fungal infections, highlighting the compound's relevance in medicinal chemistry (Al-Omran et al., 2002).

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)pyridin-2-yl]azetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)8-2-1-3-15-9(8)16-5-7(4-14)6-16/h1-3,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYXDEUJQJPYMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=CC=N2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Trifluoromethyl)pyridin-2-yl]azetidine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2830431.png)

![2-[[4-Fluoro-2-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2830433.png)

![7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830435.png)

![2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2830437.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2830443.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2830447.png)

![6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2830448.png)